molecular formula C11H13NO3S B7461665 Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate

Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate

Cat. No. B7461665
M. Wt: 239.29 g/mol
InChI Key: OAOCDEPVTXCLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate is a chemical compound that has been widely used in scientific research. It is also known as MSAAB or MMB. This compound has been used in various fields of research such as medicinal chemistry, pharmacology, and biochemistry. The aim of

Mechanism of Action

The mechanism of action of MSAAB is not fully understood. However, it has been suggested that MSAAB works by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX-2, MSAAB reduces inflammation and pain.
Biochemical and physiological effects:
MSAAB has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. MSAAB has been found to have antibacterial activity against certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using MSAAB in lab experiments is its high purity. MSAAB can be easily synthesized and purified to obtain pure compound. Another advantage is its low toxicity. MSAAB has been found to have low toxicity in animal studies. However, one of the limitations of using MSAAB is its limited solubility in water. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of MSAAB in scientific research. One direction is the development of new drugs based on MSAAB. MSAAB has been found to have anti-inflammatory, anti-tumor, and antibacterial properties, which makes it a potential candidate for the development of new drugs. Another direction is the study of the mechanism of action of MSAAB. The exact mechanism of action of MSAAB is not fully understood, and further research is needed to elucidate its mechanism of action. Additionally, the study of the pharmacokinetics and pharmacodynamics of MSAAB is needed to determine its efficacy and safety in humans.

Synthesis Methods

The synthesis of MSAAB involves the reaction of 2-[(2-methylsulfanylacetyl)amino]benzoic acid with methanol in the presence of a catalyst. The reaction takes place at a temperature of 60-70°C for 6-8 hours. The product is then purified by recrystallization to obtain pure MSAAB. The purity of the compound is confirmed by NMR and mass spectrometry.

Scientific Research Applications

MSAAB has been used in various scientific research studies. It is mainly used in medicinal chemistry and pharmacology research for the development of new drugs. MSAAB has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used in the study of enzyme inhibitors and protein-ligand interactions.

properties

IUPAC Name

methyl 2-[(2-methylsulfanylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-15-11(14)8-5-3-4-6-9(8)12-10(13)7-16-2/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOCDEPVTXCLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate

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